![molecular formula C8H11N3O4 B6361619 1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole CAS No. 1006568-54-2](/img/structure/B6361619.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole” appears to contain a 1,3-dioxolane ring, an ethyl group, a nitro group, and a pyrazole ring. The 1,3-dioxolane ring is a cyclic acetal, and it’s often used as a protecting group in organic synthesis . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of explosives, but it’s also found in various pharmaceuticals and dyes. The pyrazole ring is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxolane ring, possibly through acetalization of an aldehyde with ethylene glycol . The nitro group could be introduced through a nitration reaction, and the pyrazole ring could be formed through a variety of methods, including the reaction of α,β-unsaturated carbonyls with hydrazines .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane ring and the pyrazole ring would likely contribute to the rigidity of the molecule, while the ethyl group would provide some flexibility. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The 1,3-dioxolane ring could be hydrolyzed under acidic or basic conditions to yield the corresponding carbonyl compound . The nitro group could be reduced to an amine, and the pyrazole ring could undergo various reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive. The 1,3-dioxolane ring could make the compound more resistant to hydrolysis, and the pyrazole ring could contribute to the compound’s aromaticity .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis of Pyrazole Derivatives : A study outlined a method for synthesizing 1-aryl-4-isopropyliden-pyrazolin-5-ones, which are closely related to the compound . These compounds were obtained through Knoevenagel condensation or reaction with 2,2-dimethyl-1,3-dioxolane, and further transformed into 4,5-dihydroxy-pyrazoles under specific conditions (Kirschke & Schmitz, 1985).
Antimicrobial Activities
- Antimicrobial Properties of Pyrazole-based Compounds : A study demonstrated the significant antibacterial and antifungal activities of pyrazolyl-based anilines, which could include derivatives similar to the compound (Banoji et al., 2022).
Catalysis
- Catalytic Applications : Research on pyrazolyl compounds, akin to the specified compound, revealed their potential use in catalysis. For example, pyrazolylethyl-amine zinc(II) carboxylate complexes were investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating a potential application in polymer chemistry (Matiwane et al., 2020).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its structure and the target it interacts with in the body. The nitro group and the pyrazole ring are both found in various pharmaceuticals, so they could potentially interact with biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-11(13)7-1-3-10(9-7)4-2-8-14-5-6-15-8/h1,3,8H,2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHYNLFBYIDLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

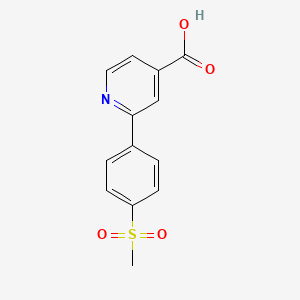
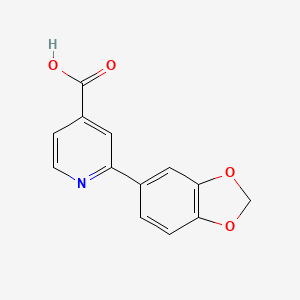
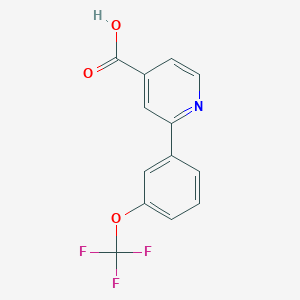


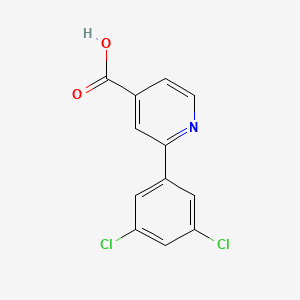
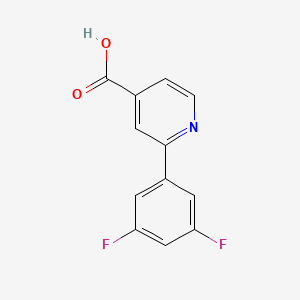
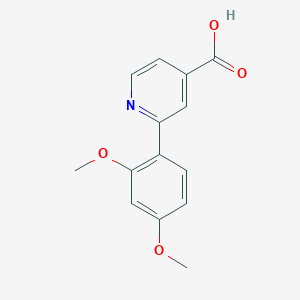
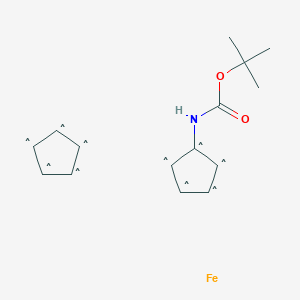
amine](/img/structure/B6361600.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)
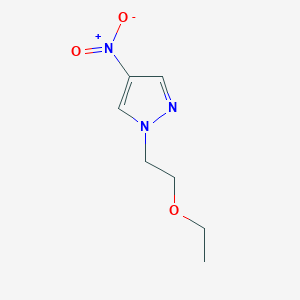
![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)